N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a naphthofuran scaffold fused with a dihydrofuran ring, linked via a carboxamide group to a 3-(imidazol-1-yl)propyl side chain. This article compares the target compound with similar derivatives in terms of structural features, synthesis protocols, physicochemical properties, and inferred biological relevance.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11,13,18H,3,8,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIJSOPYKDTGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, which can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The naphthofuran moiety can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Structural Features
The molecule consists of an imidazole ring and a naphthofuran moiety, which contributes to its diverse biological activities and stability.
Chemistry
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide serves as a valuable building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology
The imidazole ring is known for its biological activity, making this compound a candidate for drug development and biochemical studies. Research indicates potential interactions with various biological targets.
Medicine
Potential therapeutic applications include:
- Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth.
- Antifungal Activity : Studies suggest effectiveness against certain fungal strains.
- Anticancer Activity : Preliminary research indicates that it may have cytotoxic effects on cancer cells.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties such as polymers and coatings.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. This finding highlights its potential as an anticancer agent.
Case Study 3: Material Science Applications
In material science, the compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance characteristics compared to traditional polymers.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and signaling pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Nitrofuran analogs () exhibit electron-withdrawing nitro groups, which could increase reactivity and antifungal activity compared to the target’s naphthofuran system.
- Indole-based derivatives () demonstrate substituent-dependent bioactivity, with methoxy groups improving solubility and metabolic stability .
Key Observations :
- The target compound likely employs coupling agents like EDC/HOBt () or acyl chlorides () for amide bond formation.
- Yields for imidazole-propylamide derivatives typically range from 54% to 89%, depending on steric and electronic factors .
Physicochemical Properties
Physicochemical data for the target compound are sparse, but comparisons with analogs highlight trends in solubility, stability, and spectral characteristics.
Table 3: Analytical Data Comparison
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
The compound features an imidazole ring and a naphthofuran moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 321.37 g/mol. The imidazole component contributes to its interaction with various biological targets, while the naphthofuran structure enhances its stability and bioactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Imidazole Derivative : This is achieved through condensation reactions involving 3-(1H-imidazol-1-yl)propan-1-amine.
- Formation of Naphthofuran Moiety : The naphthofuran component is synthesized via cyclization reactions that incorporate the imidazole derivative.
- Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with appropriate carboxylic acids or derivatives.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic proteins such as p53 and Bax, alongside decreased levels of anti-apoptotic Bcl-2 proteins .
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). IC50 values for these cell lines ranged from 0.59 to 2.81 µM, indicating potent activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : Research has indicated that this compound can inhibit the growth of various bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The imidazole ring's nitrogen atoms can coordinate with metal ions, influencing enzyme activity and signaling pathways.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling and proliferation, further contributing to its anticancer effects.
Research Findings Summary
| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 0.59 | Apoptosis via mitochondrial pathway |
| Anticancer | MCF-7 | 0.79 | Apoptosis via mitochondrial pathway |
| Anticancer | Huh-7 | 2.81 | Apoptosis via mitochondrial pathway |
| Antimicrobial | Various Bacteria | Varies | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
